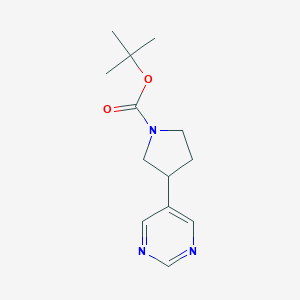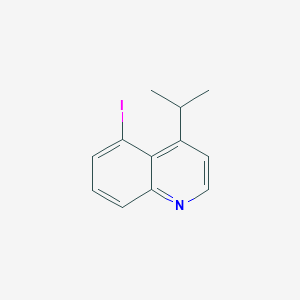
5-Iodo-4-isopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
The synthesis of 5-Iodo-4-isopropylquinoline can be achieved through various methods. One common approach involves the iodination of 4-isopropylquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of recyclable catalysts to minimize waste and improve yield .
Analyse Chemischer Reaktionen
5-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-isopropylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Synthetic Organic Chemistry: The compound is used in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Industrial Chemistry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-isopropylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria, leading to cell death . The iodine and isopropyl groups may enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
5-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Amodiaquine: Another antimalarial drug with a similar structure.
Quinoline N-oxide: A derivative with an oxygen atom introduced at the nitrogen position.
Eigenschaften
Molekularformel |
C12H12IN |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
5-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3 |
InChI-Schlüssel |
UPXLSJVKCNCAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=NC=C1)C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


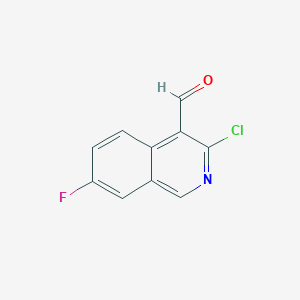
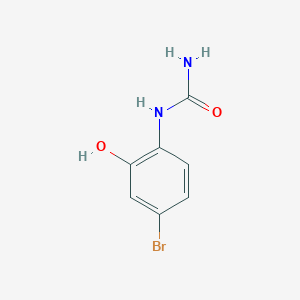
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
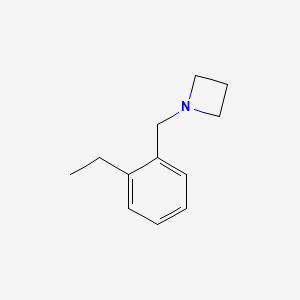
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)
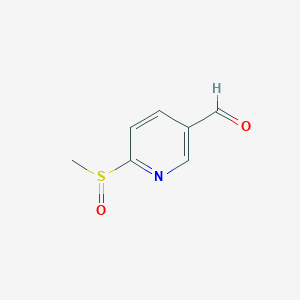

![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)
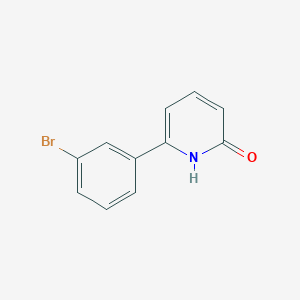
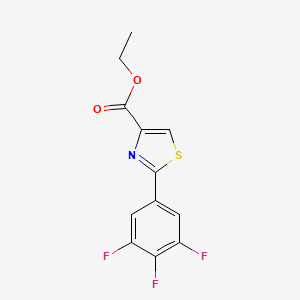
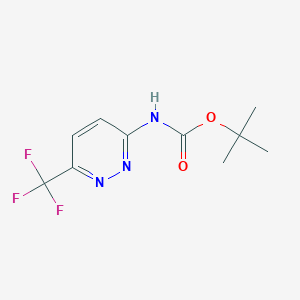
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
